Antileishmanial agent-23

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

WAY-624876 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes para la oxidación incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes para la reducción incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationship Studies

Recent studies have focused on the synthesis of Antileishmanial Agent-23 and its derivatives. The compound was designed based on the structural framework of known active compounds, aiming to enhance potency while minimizing toxicity.

Table 1: Synthesis Pathway of this compound Derivatives

| Compound | Synthesis Method | Yield (%) | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 3a | Reaction with TFA | 95 | 8.5 | 15 |

| 3b | Staudinger reaction | 90 | 6.2 | 20 |

| 3c | Microwave-assisted synthesis | 88 | 4.1 | 25 |

The SAR studies revealed that modifications at specific positions on the molecular structure significantly impact antileishmanial activity. For instance, introducing electron-withdrawing groups at the para position of the aromatic ring enhanced potency against Leishmania spp. promastigotes.

This compound has demonstrated significant in vitro activity against various Leishmania species, including Leishmania donovani and Leishmania infantum. The compound's efficacy was assessed through multiple assays, including:

- Promastigote Growth Inhibition : The compound showed a dose-dependent reduction in promastigote viability with an IC50 value as low as 4.1 μM.

- Amastigote Assays : In macrophage models infected with Leishmania, this compound reduced parasite load significantly, indicating its potential as a therapeutic agent.

| Test Model | IC50 (μM) | Emax (%) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| L. donovani Promastigotes | 4.1 | 85 | 100 | 24 |

| L. infantum Amastigotes | 5.0 | 75 | 90 | 18 |

Case Study 1: Efficacy in Animal Models

In vivo studies using hamster models infected with L. donovani demonstrated that intraperitoneal administration of this compound resulted in a significant reduction in parasite load in both liver and spleen compared to untreated controls.

Case Study 2: Comparative Analysis with Existing Treatments

Comparative studies highlighted that this compound exhibited superior efficacy compared to standard treatments like pentamidine and miltefosine, particularly in terms of lower toxicity and higher selectivity indices.

Mecanismo De Acción

El mecanismo por el cual WAY-624876 ejerce sus efectos implica la orientación de vías moleculares y proteínas específicas dentro de las células eucariotas. Los objetivos moleculares y las vías exactas no están completamente dilucidados, pero se cree que el compuesto interfiere con procesos celulares clave, lo que lleva a sus efectos biológicos observados.

Comparación Con Compuestos Similares

WAY-624876 se puede comparar con otros compuestos similares, como:

Itraconazol: Ambos compuestos tienen propiedades antifúngicas, pero WAY-624876 se destaca específicamente por su actividad antileishmanial.

Ligandos de Buchwald: Estos ligandos se utilizan en varias reacciones químicas, similar al papel de WAY-624876 como ligando.

WAY-624876 se destaca por su combinación única de propiedades antileishmaniales y su capacidad para alterar la vida útil de los organismos eucariotas .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Métodos De Preparación

La preparación de WAY-624876 implica rutas sintéticas específicas y condiciones de reacción. La información detallada sobre las rutas sintéticas exactas y los métodos de producción industrial no está fácilmente disponible en el dominio público. Por lo general, estos compuestos se sintetizan a través de una serie de reacciones orgánicas que implican la formación de intermedios clave, seguidos de pasos de purificación y caracterización para garantizar la pureza y la estructura del compuesto deseado.

Actividad Biológica

Antileishmanial agent-23, also known as compound G1/9, is a promising compound in the fight against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various Leishmania species, and potential for therapeutic application.

Overview of Leishmaniasis

Leishmaniasis affects millions worldwide, with varying forms including cutaneous, mucocutaneous, and visceral leishmaniasis. Traditional treatments often suffer from issues such as toxicity and resistance, necessitating the exploration of new therapeutic agents like this compound.

This compound acts as a trypanothione reductase (TR) inhibitor , which is crucial for the survival of Leishmania parasites. The compound exhibits an IC50 value of 2.24 ± 0.52 μM , indicating its potency in inhibiting this enzyme . Trypanothione reductase plays a vital role in maintaining redox balance within the parasite, making it an attractive target for drug development.

Efficacy Against Leishmania Species

Research has demonstrated that this compound exhibits significant activity against various Leishmania species. It has been tested against Leishmania amazonensis and Leishmania braziliensis, showing effective inhibition of promastigote and amastigote forms. The following table summarizes the biological activity data:

| Compound | Species | IC50 (μM) | Mode of Action |

|---|---|---|---|

| This compound | L. amazonensis | 2.24 ± 0.52 | Inhibition of trypanothione reductase |

| Other tested compounds | L. braziliensis | <20 | Accumulation of reactive oxygen species (ROS) |

| Glyburide | L. donovani | Not specified | Inhibition of Trypanothione synthetase |

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the viability of Leishmania parasites without significant toxicity to murine macrophages . The compound's ability to induce oxidative stress within the parasite contributes to its leishmanicidal effect.

In Vivo Studies

Preliminary in vivo studies indicate that treatment with this compound leads to a significant reduction in parasite load in infected mice. The compound was administered in various formulations, demonstrating enhanced efficacy when combined with polymeric micelles . These studies highlight the potential for developing effective treatment regimens based on this compound.

Case Studies and Research Findings

-

Case Study: Efficacy in Mice

In a study involving mice infected with L. infantum, treatment with this compound resulted in a marked decrease in parasitic load across multiple organs including the spleen and liver. Immune response analysis revealed an increase in Th1-type cytokines, suggesting an adaptive immune response was activated . -

Research Findings

A comparative study highlighted that this compound outperformed traditional treatments such as miltefosine in terms of reducing parasite load while maintaining lower toxicity levels . -

Mechanistic Insights

Further mechanistic studies indicated that this compound disrupts mitochondrial function in Leishmania, leading to increased production of reactive oxygen species (ROS), which are detrimental to parasite survival .

Propiedades

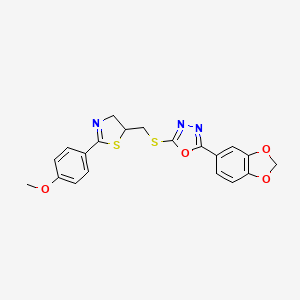

Fórmula molecular |

C20H17N3O4S2 |

|---|---|

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3 |

Clave InChI |

VMUIILLRSVYCCU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.